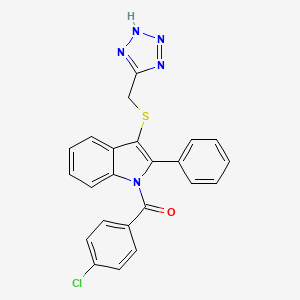
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tetrazole ring and a chlorobenzoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps. The process often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl group and the tetrazole moiety. Common synthetic routes include:
Esterification and Hydrazination: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination can be employed.
Cyclization: The intermediate products undergo cyclization to form the desired thiadiazole structure.
Nucleophilic Substitution: The final steps often involve nucleophilic substitution reactions to introduce the tetrazole ring.
Chemical Reactions Analysis
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and chlorobenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole-3-acetamide: Known for its use as a cyclooxygenase inhibitor.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Notable for its antiviral activity.
5-substituted indole-2-carboxamide derivatives: These compounds exhibit significant antimicrobial activity.
The uniqueness of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66354-91-4 |
|---|---|
Molecular Formula |
C23H16ClN5OS |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)indol-1-yl]methanone |
InChI |
InChI=1S/C23H16ClN5OS/c24-17-12-10-16(11-13-17)23(30)29-19-9-5-4-8-18(19)22(31-14-20-25-27-28-26-20)21(29)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26,27,28) |
InChI Key |
RWTNVULKVQQHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SCC5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


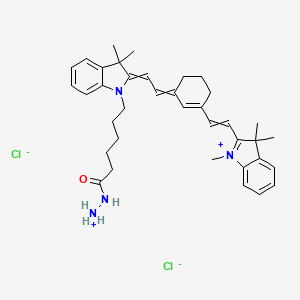
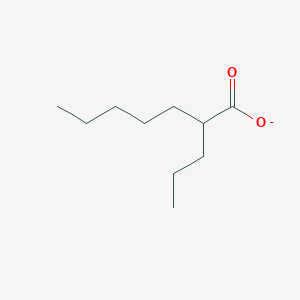
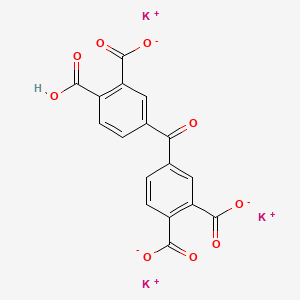
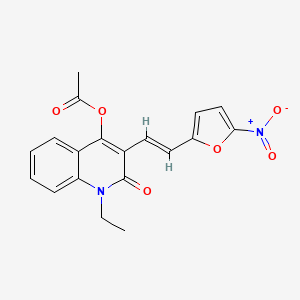
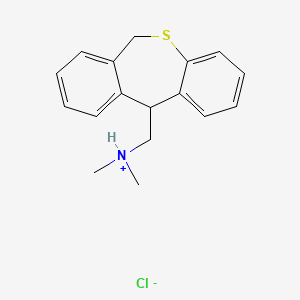
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
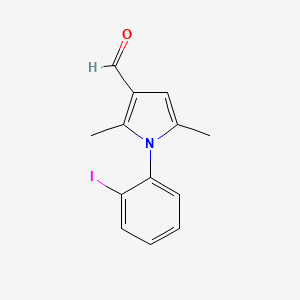

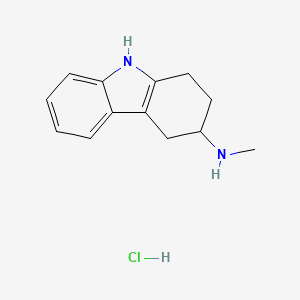
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
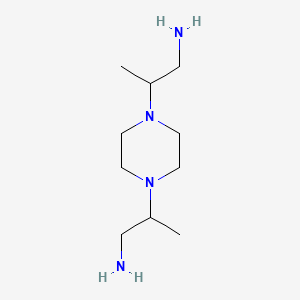

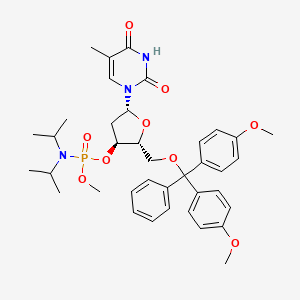
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
